![molecular formula C9H12N2O4 B1633467 2,4-Dimethoxy-3-methyl-5-nitroaniline CAS No. 704877-30-5](/img/structure/B1633467.png)
2,4-Dimethoxy-3-methyl-5-nitroaniline
Overview
Description
2,4-Dimethoxy-3-methyl-5-nitroaniline (DMNNA) is a nitroaromatic compound that has been studied for its potential applications in scientific research. DMNNA is a highly reactive compound, and its properties make it suitable for a wide range of applications in organic synthesis and analytical chemistry.
Scientific Research Applications
Anticonvulsant Properties
Research involving substituted N-phenyl derivatives of the phthalimide pharmacophore, including nitroaniline derivatives, has revealed potential anticonvulsant properties. These compounds were evaluated for their efficacy in various seizure models, showing promise for further exploration in medicinal chemistry and drug development (Vamecq et al., 2000).
Nitration and Oxidative Dimerisation
The reaction of dimethoxyindoles with nitric acid has been studied, leading to nitration and oxidative dimerisation. This research highlights the chemical reactivity of nitroaniline derivatives and their potential for creating new molecular structures with various applications in synthetic chemistry (Keawin et al., 2005).
Environmental Impact of Nitroaromatic Compounds
The environmental impact of nitroaromatic compounds, including nitroanilines, has been a subject of study, particularly their transformation products in anaerobic conditions. These studies are crucial for understanding the fate of such compounds in the environment and their potential toxicity, informing environmental cleanup and monitoring efforts (Kadoya et al., 2018).
Molecular Structure and Spectroscopy
Investigations into the structure and spectroscopy of nitrophenyl derivatives provide insights into their molecular properties, which are fundamental for the design of new materials and drugs. Such research aids in understanding the electronic and geometric configurations that underlie their reactivity and interactions (Castillo et al., 2017).
Organocatalysis and Synthetic Applications
The study of organocatalytic reactions, including those involving nitro alkenes and proline-based catalysts, underscores the utility of nitroaniline derivatives in synthesizing polyfunctional molecules. This area of research is significant for developing new synthetic methodologies that could be applied to a range of chemical products (Enders & Chow, 2006).
properties
IUPAC Name |
2,4-dimethoxy-3-methyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5-8(14-2)6(10)4-7(11(12)13)9(5)15-3/h4H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCBARZMZHCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)[N+](=O)[O-])N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-3-methyl-5-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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